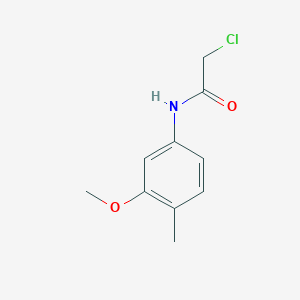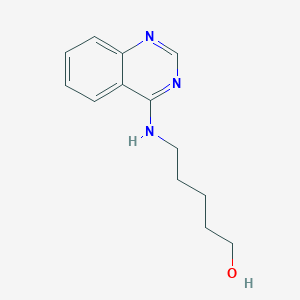
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide, also known as CMMA, is a chemical compound that has garnered significant interest in scientific research due to its potential biological and medicinal applications. CMMA is a member of the acetamide class of compounds and is characterized by its chloro and methoxy functional groups, which give it unique chemical properties.
科学研究应用
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is in the treatment of cancer. Studies have shown that 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has also been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is not fully understood, but studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce DNA damage and inhibit DNA repair, which may contribute to its anticancer activity. 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has also been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide in lab experiments is its potent anticancer and antimicrobial activity. However, one limitation of using 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is its relatively low solubility in water, which may make it difficult to use in certain assays.
未来方向
There are several future directions for research on 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. One area of interest is in the development of new anticancer drugs based on the structure of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. Another area of research is in the development of new antibiotics based on the antimicrobial activity of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide and its potential therapeutic applications.
In conclusion, 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is a promising chemical compound with potential biological and medicinal applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide in the development of new drugs and antibiotics.
合成方法
The synthesis of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide involves the reaction of 3-methoxy-4-methylphenol with thionyl chloride to form 3-methoxy-4-methylphenyl chloroformate. This intermediate is then reacted with acetamide to form 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. The reaction yields a white crystalline solid, which can be purified through recrystallization.
属性
IUPAC Name |
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-3-4-8(5-9(7)14-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWPZZUBPYVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)



![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)
![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)